molecular formula C22H21N3O4S B3004271 Ethyl 4-(3-(2-benzamidothiazol-4-yl)propanamido)benzoate CAS No. 1021229-63-9

Ethyl 4-(3-(2-benzamidothiazol-4-yl)propanamido)benzoate

Cat. No. B3004271
CAS RN: 1021229-63-9
M. Wt: 423.49
InChI Key: GWWIGZNOASRFJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of Ethyl 4-(3-(2-benzamidothiazol-4-yl)propanamido)benzoate includes a benzamidothiazol group and a propanamido group attached to a benzoate. The exact structure can be confirmed using techniques such as IR, 1H, 13C NMR, and mass spectral data .

Scientific Research Applications

Local Anesthetics

This compound has been studied for its potential use as a local anesthetic . Local anesthetics act on nerve endings and nerve trunks and can reversibly block the conduction of nerve impulses. This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .

Pain Relief in Minor Surgical Operations

Local anesthetics are commonly used in stomatology, ophthalmology, gynecology, and minor surgical operations to temporarily relieve pain . This compound, due to its anesthetic properties, could potentially be used in these fields.

Drug Design and Synthesis

The compound was designed using tetracaine and pramocaine as the lead compounds . The design process involved bioisostere formation and modification with alkyl groups . This suggests its potential application in the field of drug design and synthesis.

Sodium Ion Channel Blocker

Local anesthetics bind to specific parts of the sodium ion (Na+) channel on the nerve membrane and affect the membrane potential by reducing the passage of sodium ions through the sodium ion channel, and thereby block the conduction of nerve impulses . This compound could potentially be used as a sodium ion channel blocker.

Research and Development of New Anesthetic Techniques

The discovery and development of this compound could lead to the discovery of new anesthesia techniques and the rapid development of local anesthetic drugs .

Potential Use in Clinical Practice

Given its anesthetic properties and low toxicity, this compound could potentially be used in clinical practice .

Safety and Hazards

The safety data sheet for a similar compound, Ethyl benzoate, indicates that it is a combustible liquid and should be kept away from heat/sparks/open flames/hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a well-ventilated place and kept cool . The disposal of contents/container should be to an approved waste disposal plant .

properties

IUPAC Name

ethyl 4-[3-(2-benzamido-1,3-thiazol-4-yl)propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-2-29-21(28)16-8-10-17(11-9-16)23-19(26)13-12-18-14-30-22(24-18)25-20(27)15-6-4-3-5-7-15/h3-11,14H,2,12-13H2,1H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWIGZNOASRFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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